molecular formula C10H13BrN2O B598914 4-(5-Bromo-6-methylpyridin-2-yl)morpholine CAS No. 1199773-21-1

4-(5-Bromo-6-methylpyridin-2-yl)morpholine

Cat. No. B598914
CAS RN: 1199773-21-1
M. Wt: 257.131
InChI Key: JPBCOHGBRRIGPI-UHFFFAOYSA-N
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Description

4-(5-Bromo-6-methylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H13BrN2O . It is used in industrial and scientific research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrN2O2/c1-8-9(12)2-3-10(13-8)11(15)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.12700 . It is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point are not available in the searched resources.

Scientific Research Applications

Pharmacological Potential and Applications

Anxiolytic and Antidepressant Potential of 5-HT1B Antagonists : Research has explored the behavioral pharmacology of selective 5-HT1B antagonists, including compounds structurally similar to 4-(5-Bromo-6-methylpyridin-2-yl)morpholine. These studies have highlighted the potential utility of 5-HT1B antagonists in treating anxiety and affective disorders, underscoring the importance of such compounds in developing new therapeutic agents. The antagonist demonstrated anxiolytic activity in various animal models, along with antidepressant efficacy, suggesting its potential role in psychiatric treatment modalities (Hudzik et al., 2003).

Broad Spectrum of Pharmacological Activities : The morpholine ring, a feature in the chemical structure of interest, is present in various compounds that have been developed for diverse pharmacological activities. Recent reviews have summarized the broad spectrum of pharmacological profiles of morpholine derivatives. These compounds have been found to play a crucial role in biochemistry due to their significant biological activities, including their potential in treating neurological and cardiovascular diseases (Asif & Imran, 2019).

Chemical Synthesis and Modification

Regioselectivity in Bromination of Pyridines : The study on the bromination of unsymmetrical dimethylated pyridines, which relates to the chemical class of this compound, highlights the regioselectivity of bromination processes. Understanding these mechanisms is crucial for designing and synthesizing novel compounds with precise functional group placements for targeted scientific research applications (Thapa et al., 2014).

Synthetic Routes for Pharmaceutical Applications : The exploration of synthetic routes for key intermediates in pharmaceuticals, including those related to morpholine derivatives, sheds light on the importance of such compounds in drug development. For instance, the review of synthetic processes for rivaroxaban and its intermediate highlights the potential for industrial scale-up, suggesting the relevance of compounds like this compound in the pharmaceutical industry (Zhang Fu-li, 2012).

Safety and Hazards

Safety data sheets indicate that this compound may cause skin and eye irritation, and may be harmful if inhaled or swallowed . In case of contact with skin or eyes, it’s recommended to wash off with plenty of water and consult a doctor . If inhaled or swallowed, move to fresh air and seek medical attention immediately .

Future Directions

The future directions for the use of this compound are not specified in the searched resources. Given its use in industrial and scientific research , it’s likely that future directions would involve further exploration of its properties and potential applications in various chemical reactions.

properties

IUPAC Name

4-(5-bromo-6-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBCOHGBRRIGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682403
Record name 4-(5-Bromo-6-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199773-21-1
Record name 4-(5-Bromo-6-methyl-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-6-methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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